

Spectroscopic Analysis of 2-Furanacetamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Furanacetamide**, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and experimentally observed spectroscopic data for **2-Furanacetamide**. This information is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.40	dd	J = 3.4, 1.8
H-4	~6.25	dd	J = 3.4, 0.8
H-5	~7.40	dd	J = 1.8, 0.8
-CH ₂ -	~3.60	s	-
-NH ₂	~5.5-7.5 (broad)	S	-

¹³C NMR (Carbon NMR) Data

Carbon	Chemical Shift (δ, ppm)
C-2	~148
C-3	~108
C-4	~111
C-5	~143
-CH₂-	~35
C=O	~172

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.



Functional Group	Wavenumber (cm⁻¹)	Intensity
N-H Stretch (Amide)	3350-3180	Strong, Broad
C-H Stretch (Aromatic)	3120-3000	Medium
C-H Stretch (Aliphatic)	2960-2850	Medium
C=O Stretch (Amide I)	~1660	Strong
N-H Bend (Amide II)	~1620	Medium
C=C Stretch (Furan Ring)	~1580, 1500, 1450	Medium-Weak
C-N Stretch	~1400	Medium
C-O Stretch (Furan Ring)	~1250, 1020	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

lon	m/z (mass-to- charge ratio)	Relative Abundance	Proposed Fragment
[M] ⁺	125	High	Molecular Ion
[M - NH ₂]+	109	Moderate	Loss of amino group
[M - C(=O)NH ₂]+	81	High	Loss of acetamide group (Furan-CH ₂ +)
[C ₄ H ₃ O] ⁺	67	Moderate	Furan ring fragment
[C ₂ H ₂ O] ⁺	42	Moderate	Acylium ion from acetamide

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2- Furanacetamide**.



NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Furanacetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a longer acquisition time to achieve a good signal-tonoise ratio.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Mix a small amount of 2-Furanacetamide (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:



- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over a range of 4000-400 cm⁻¹.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

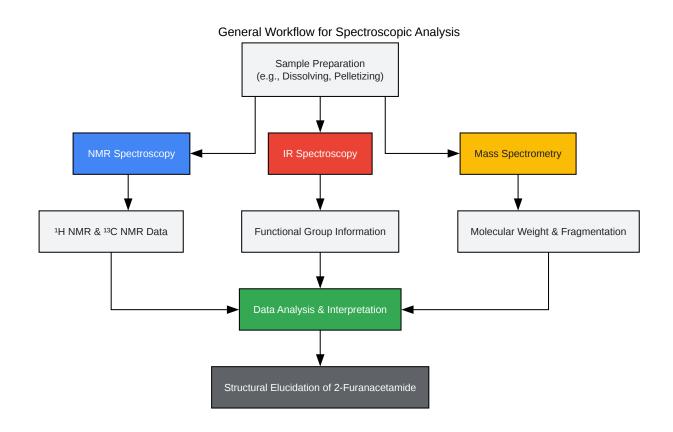
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of 2-Furanacetamide into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Employ a mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
- · Data Acquisition:
 - Full Scan Mode: Acquire a mass spectrum over a relevant mass-to-charge (m/z) range to identify the molecular ion.
 - Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This helps in structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Furanacetamide**.





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